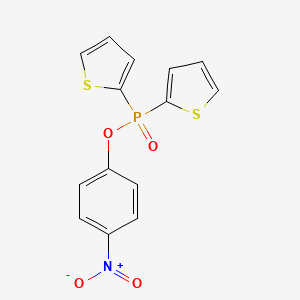
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is a chemical compound known for its unique structure and properties It consists of a phosphinic acid core with two thienyl groups and a 4-nitrophenyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester bond can be hydrolyzed to yield phosphinic acid and 4-nitrophenol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Phosphinic acid and 4-nitrophenol.
Scientific Research Applications
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphinic acid derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, di-2-thienyl-, 4-methylphenyl ester
- Phosphinic acid, di-2-thienyl-, 4-chlorophenyl ester
- Phosphinic acid, di-2-thienyl-, 4-bromophenyl ester
Uniqueness
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
81425-58-3 |
|---|---|
Molecular Formula |
C14H10NO4PS2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[(4-nitrophenoxy)-thiophen-2-ylphosphoryl]thiophene |
InChI |
InChI=1S/C14H10NO4PS2/c16-15(17)11-5-7-12(8-6-11)19-20(18,13-3-1-9-21-13)14-4-2-10-22-14/h1-10H |
InChI Key |
ZXACZVVWUBZLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















